molecular formula C14H12FN3S B7538813 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

货号 B7538813
分子量: 273.33 g/mol
InChI 键: SQCXQUHJODDDJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline, also known as TAK-659, is a novel and potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. The inhibition of SYK has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

作用机制

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline inhibits SYK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. SYK is a key mediator of B cell receptor (BCR) signaling, and its inhibition leads to the suppression of BCR-mediated activation and proliferation of B cells. In addition, SYK is also involved in the signaling pathways of other immune cells, including T cells and mast cells, and its inhibition leads to the suppression of proinflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have potent inhibitory effects on SYK-mediated signaling pathways in various immune cells. Inhibition of SYK leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells.

实验室实验的优点和局限性

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has several advantages for lab experiments. It is a potent and selective inhibitor of SYK, and has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. However, there are also some limitations to its use. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has a short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the optimal dosing and administration schedule of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline are still being investigated.

未来方向

There are several future directions for the research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of focus is the investigation of its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic effects. Finally, the identification of biomarkers that can predict response to 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline may enable the development of personalized treatment strategies for autoimmune diseases and B cell lymphoma.
Conclusion
In conclusion, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline is a novel and potent inhibitor of SYK that has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. Its inhibition of SYK-mediated signaling pathways leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. While there are still some limitations to its use, there are several future directions for research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline that may enable the development of more effective treatments for autoimmune diseases and B cell lymphoma.

合成方法

The synthesis of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline involves the reaction of 5-fluoro-8-hydroxyquinoline with 1-methylimidazole-2-thiol in the presence of a base and a coupling agent. The reaction proceeds via nucleophilic substitution of the hydroxyl group by the thiol group, followed by coupling with the imidazole ring. The final product is obtained by purification through column chromatography.

科学研究应用

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in the inhibition of SYK-mediated signaling pathways. In a study conducted by Honigberg et al. (2010), 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was shown to inhibit SYK phosphorylation in B cells and mast cells, and to suppress the production of proinflammatory cytokines in vitro. In a mouse model of rheumatoid arthritis, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was found to reduce joint inflammation and destruction, and to improve clinical symptoms (Honigberg et al., 2010). 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells in vitro and in vivo (Chen et al., 2017).

属性

IUPAC Name

5-fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-18-8-7-17-14(18)19-9-10-4-5-12(15)11-3-2-6-16-13(10)11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXQUHJODDDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。